2-Chloroethyl furan-2-carboxylate
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Overview
Description
2-Chloroethyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications . The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a chloroethyl ester group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl furan-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Substituted furan derivatives with various functional groups.
Oxidation: Furan-2,5-dicarboxylic acid and other oxidized furan derivatives.
Reduction: Furan-2-carboxylic alcohol and related reduced products.
Scientific Research Applications
2-Chloroethyl furan-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloroethyl furan-2-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chloroethyl group can be replaced by various nucleophiles, leading to the formation of biologically active compounds. The furan ring’s aromatic nature also contributes to its reactivity and interaction with biological targets . The compound’s molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 2-Chloroethyl furan-2-carboxylate, known for its antibacterial and antifungal properties.
Furan-2,5-dicarboxylic acid: An oxidized derivative of furan-2-carboxylic acid, used in the production of biodegradable polymers.
2-Furyl methyl ketone: A furan derivative with applications in flavor and fragrance industries.
Uniqueness
This compound is unique due to its chloroethyl ester group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specific properties .
Properties
CAS No. |
936-75-4 |
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Molecular Formula |
C7H7ClO3 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloroethyl furan-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4H,3,5H2 |
InChI Key |
QCPJUVPLNDDDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCCl |
Origin of Product |
United States |
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